Ethyl-4-(3-methylphenyl)butanoate
Description
Ethyl-4-(3-methylphenyl)butanoate is an ester derivative featuring a butanoate backbone substituted with a 3-methylphenyl group at the fourth carbon. The meta-methyl substituent on the aromatic ring likely influences steric and electronic characteristics, distinguishing it from para-substituted or functionally diverse derivatives .
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-15-13(14)9-5-8-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGSGOXUUBRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Blaise Reaction Strategy
Reaction Overview
The Blaise reaction enables the synthesis of β-keto esters through the decarboxylative coupling of nitriles with malonic esters. Adapted from Der Pharma Chemica’s protocol for methyl-4-phenyl-3-oxo butyrate derivatives, this method involves:
- Substrate Preparation : 3-Methylphenylacetonitrile reacts with potassium ethyl malonate in ethylene dichloride (EDC) under anhydrous ZnCl₂ catalysis.
- Reflux Conditions : Heating at 80–85°C for 60–90 hours facilitates the formation of ethyl-4-(3-methylphenyl)-3-oxobutanoate.
- Reduction : The β-keto group is reduced to a methylene group via catalytic hydrogenation (H₂/Pd-C) or Clemmensen reduction (Zn-Hg/HCl), yielding ethyl-4-(3-methylphenyl)butanoate.
Key Data:
| Parameter | Value |
|---|---|
| Yield (β-keto ester) | 65–78% |
| Reduction Yield | 82–89% (H₂/Pd-C) |
| Purity (HPLC) | >95% after column chromatography |
Mechanistic Insight : ZnCl₂ activates the nitrile group, enabling nucleophilic attack by the enolate of ethyl malonate. The reaction’s slow initiation phase (~3 hours) necessitates excess reagents to drive completion.
Fischer Esterification
Acid-Catalyzed Esterification
This method esterifies 4-(3-methylphenyl)butanoic acid with ethanol under acidic conditions:
- Acid Synthesis :
- Friedel-Crafts Acylation : Toluene reacts with succinic anhydride in AlCl₃ to form 4-(3-methylphenyl)-4-oxobutanoic acid.
- Reduction : The ketone is reduced to a methylene group via Wolff-Kishner (NH₂NH₂/NaOH) or catalytic hydrogenation.
- Esterification : The resultant 4-(3-methylphenyl)butanoic acid is refluxed with ethanol and H₂SO₄ (2–5 mol%) for 12–24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Friedel-Crafts Yield | 45–55% |
| Esterification Yield | 70–75% |
| Purity | 90–92% (requires distillation) |
Challenges : Friedel-Crafts acylation favors para-substitution, necessitating regioselective catalysts for meta-isomer dominance.
Transesterification
Base-Catalyzed Exchange
Mthis compound undergoes transesterification with ethanol using NaOEt or lipases:
$$
\text{CH}3\text{OCO-(CH}2\text{)}3\text{-C}6\text{H}4\text{-3-CH}3 + \text{EtOH} \rightarrow \text{EtOCO-(CH}2\text{)}3\text{-C}6\text{H}4\text{-3-CH}_3 + \text{MeOH}
$$
Key Data:
| Parameter | Value |
|---|---|
| Conversion | 85–90% (enzymatic) |
| Reaction Time | 8–12 hours (60°C) |
| Solvent | Solvent-free or toluene |
Advantages : Lipases (e.g., Candida antarctica) enable green chemistry with >90% selectivity, avoiding acidic waste.
Grignard Addition to α,β-Unsaturated Esters
Conjugate Addition Mechanism
Ethyl acrylate reacts with 3-methylphenylmagnesium bromide in THF:
- Grignard Formation : 3-Methylbromobenzene + Mg → 3-methylphenyl-MgBr.
- Conjugate Addition : The Grignard reagent adds to ethyl acrylate’s β-carbon, forming ethyl-3-(3-methylphenyl)propanoate.
- Chain Elongation : A second Grignard addition or alkylation extends the chain to butanoate.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Propanoate) | 60–65% |
| Purity | 88–92% (requires low temps) |
Limitations : Steric hindrance from the 3-methyl group reduces addition efficiency, necessitating cryogenic conditions (-20°C).
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst | Scalability |
|---|---|---|---|---|---|
| Blaise + Reduction | 78 | 80–85 | 90 | ZnCl₂, Pd-C | Moderate |
| Fischer Esterification | 75 | 70–80 | 24 | H₂SO₄ | High |
| Transesterification | 90 | 60 | 12 | Lipase | Industrial |
| Grignard Addition | 65 | -20 to 25 | 48 | None | Low |
Industrial-Scale Optimization
Continuous Flow Systems
Replacing batch reactors with continuous flow setups reduces reaction times by 40% and improves heat transfer. For Blaise reactions, microreactors achieve 98% conversion in 20 hours versus 90 hours in batches.
Catalytic Hydrogenation Advances
Core-shell Pd@TiO₂ catalysts enhance reduction efficiency, achieving 95% yield at 50°C and 10 bar H₂.
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-(3-methylphenyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to 4-(3-methylphenyl)butanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(3-methylphenyl)butanoic acid and ethanol.
Reduction: 4-(3-methylphenyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Ethyl-4-(3-methylphenyl)butanoate is often employed as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Esterification Reactions : This compound can be synthesized through the esterification of 4-(3-methylphenyl)butanoic acid with ethanol. This reaction is significant for producing esters that are used in flavoring and fragrance industries.
- Cross-Coupling Reactions : It serves as a substrate in oxidative cross-coupling reactions with indoles, facilitating the formation of more complex aromatic compounds .
Biocatalysis and Enzyme-Catalyzed Reactions
The compound has been studied for its potential in biocatalysis, particularly in enzyme-catalyzed kinetic resolutions. These reactions are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.
Case Study: Kinetic Resolution
A study demonstrated the effective kinetic resolution of racemic this compound using lipases from Pseudomonas cepacia. The results indicated high enantioselectivity, with conversions exceeding 90% and enantiomeric excess values (ee) above 98% for the desired product .
| Enzyme | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pseudomonas cepacia P1 | 30 | 99 | 98 (R) |
| Pseudomonas cepacia P2 | 30 | 96 | 99 (S) |
This highlights the compound's utility in producing high-purity chiral intermediates necessary for drug development.
Pharmaceutical Applications
Due to its structural characteristics, this compound is a valuable building block in pharmaceutical chemistry. It can be transformed into various bioactive compounds:
- Synthesis of Anti-inflammatory Agents : The compound can be modified to yield derivatives that exhibit anti-inflammatory properties, making it relevant in designing new therapeutic agents .
- Precursor for Drug Development : Its derivatives have been investigated for their potential roles as active pharmaceutical ingredients (APIs), particularly in treating conditions like pain and inflammation.
Flavoring and Fragrance Industry
Esters like this compound are widely used in the flavoring and fragrance sectors due to their pleasant aromatic profiles. They are often incorporated into formulations to impart fruity or floral notes.
Mechanism of Action
The mechanism of action of Ethyl-4-(3-methylphenyl)butanoate primarily involves its hydrolysis to release 4-(3-methylphenyl)butanoic acid and ethanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released acid can then interact with various molecular targets, potentially influencing biological pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Ethyl-4-(3-methylphenyl)butanoate with key analogs, highlighting substituent effects and molecular properties:
Substituent Effects on Properties
- In contrast, electron-withdrawing groups like bromine (in ) or cyano (in ) reduce electron density, altering reactivity in electrophilic substitutions . The trifluoro group in Ethyl-4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate () introduces strong electron-withdrawing effects, significantly impacting dipole moments and acidity.
- Steric Effects: Meta-substituted derivatives (e.g., 3-methylphenyl) exhibit less steric hindrance compared to ortho-substituted analogs, facilitating synthetic modifications . Bulky substituents like benzylamino () or sulfanyl groups () may hinder crystallization, as seen in the need for column chromatography during purification .
- Physical Properties: The sulfanyl-containing analog () has a higher predicted boiling point (336.6°C) compared to non-sulfur derivatives, likely due to increased molecular weight and intermolecular forces. Polar functional groups (e.g., cyano in , ketone in ) enhance solubility in polar solvents, whereas hydrophobic methyl groups (as in this compound) favor organic phases .
Research Implications
The diversity in substituents among ethyl butanoate derivatives enables tailored applications in pharmaceuticals (e.g., as intermediates for bioactive molecules) and materials science (e.g., liquid crystals or polymer precursors).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl-4-(3-methylphenyl)butanoate, and what reaction conditions are critical for achieving high yields?
- Methodology :
- Acid-catalyzed esterification : React 4-(3-methylphenyl)butanoic acid with ethanol (1:1.2 molar ratio) using concentrated H₂SO₄ (0.5–1% w/w) under reflux (80°C, 4–6 hours) .
- Catalytic hydrogenation : Hydrogenate α,β-unsaturated precursors (e.g., ethyl-4-(3-methylphenyl)-3-butenoate) with 5% Pd/C in ethanol under H₂ (1 atm) at room temperature for 5 hours, yielding ~60–65% after purification .
- Continuous flow systems : Utilize immobilized lipase catalysts at 50°C with 2-hour residence time for greener synthesis (85% conversion) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Spectroscopic analysis :
- ¹H NMR (CDCl₃, 400 MHz): Ethyl CH₃ (δ 0.90–1.20), ester-adjacent methylene (δ 2.35–2.60), aromatic protons (δ 6.80–7.40) .
- IR : C=O stretch (1730–1750 cm⁻¹) and C-O stretches (1150–1250 cm⁻¹) confirm ester functionality.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Key measures :
- Use fume hoods and PPE (gloves, goggles) due to flammability risks (H302 hazard code) .
- Store in airtight containers at –20°C to prevent degradation.
- Follow protocols for ester spill cleanup (neutralize with sodium bicarbonate, absorb with vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Strategies :
- Catalyst screening : Compare Pd/C (62% yield ) vs. Raney Ni for hydrogenation efficiency.
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to reduce side-reactions in esterification .
- Kinetic monitoring : Use in-situ FTIR to track reaction progress and adjust temperature/pH dynamically.
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Approaches :
- Solvation models : Compare PCM, COSMO-RS, and explicit solvent simulations to refine DFT (B3LYP/6-31G*) predictions .
- Intermediate detection : Employ stopped-flow UV-Vis (200–400 nm) or LC-MS/MS to identify transient species not modeled computationally .
Q. How should researchers refine crystal structures of derivatives using software like SHELXL?
- Protocol :
- Collect high-resolution data (d-spacing <0.8 Å) at low temperature (100–150 K).
- Address twinning via TWIN/BASF commands and refine anisotropic displacement parameters for non-H atoms .
- Validate using R-factor convergence (<5% discrepancy between R₁ and wR₂).
Q. What methodologies analyze degradation pathways under environmental conditions?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
